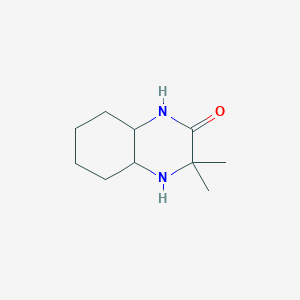

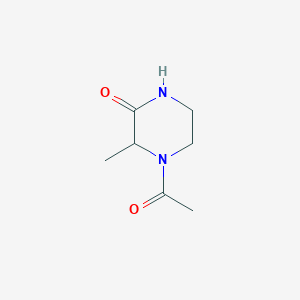

4-Acetyl-3-methylpiperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which could include 4-Acetyl-3-methylpiperazin-2-one, has been reported to involve methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 4-Acetyl-3-methylpiperazin-2-one is C7H12N2O2, and it has a molecular weight of 156.18 g/mol.Applications De Recherche Scientifique

Antifungal Agents

4-Acetyl-3-methylpiperazin-2-one: has been utilized in the synthesis of cinnoline derivatives, which exhibit potential as antifungal agents . These compounds are synthesized through intramolecular cyclization, mediated by polyphosphoric acid (PPA), and have shown effectiveness against various fungal strains.

Antitumor Activity

The cinnoline derivatives, synthesized using 4-Acetyl-3-methylpiperazin-2-one , also demonstrate antitumor properties . Research indicates that these compounds can be effective in inhibiting the growth of certain cancer cell lines, making them valuable for cancer research.

Antibacterial Applications

In addition to antifungal and antitumor activities, these derivatives have been reported to possess antibacterial properties . This makes 4-Acetyl-3-methylpiperazin-2-one a key component in the development of new antibacterial drugs.

Anti-inflammatory Properties

The synthesized cinnoline derivatives from 4-Acetyl-3-methylpiperazin-2-one may also serve as anti-inflammatory agents . Their ability to reduce inflammation can be harnessed in the treatment of various inflammatory diseases.

Sedative and Anesthetizing Effects

Certain cinnoline compounds derived from 4-Acetyl-3-methylpiperazin-2-one have been found to exhibit sedative and anesthetizing activities . These effects are beneficial in the development of new anesthetics and sedatives for medical use.

Agrochemical Research

The chemical structure of 4-Acetyl-3-methylpiperazin-2-one allows for its application in agrochemical research . It can be used to create compounds with potential use as pesticides or herbicides, contributing to agricultural advancements.

Mécanisme D'action

Target of Action

It is known that piperazine-containing compounds often interact with various targets depending on their position in the molecule and the therapeutic class .

Mode of Action

Piperazine moieties are generally used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Pharmacokinetics

It is known that the piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .

Propriétés

IUPAC Name |

4-acetyl-3-methylpiperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5-7(11)8-3-4-9(5)6(2)10/h5H,3-4H2,1-2H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLKFJJTNCLFFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60525966 |

Source

|

| Record name | 4-Acetyl-3-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-3-methylpiperazin-2-one | |

CAS RN |

59701-95-0 |

Source

|

| Record name | 4-Acetyl-3-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)